molecular formula C14H12N6S B7772407 1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole

1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole

Cat. No.: B7772407
M. Wt: 296.35 g/mol
InChI Key: YYFGDQXXCSETIZ-UHFFFAOYSA-N
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Description

1-{[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole is a bis-benzotriazole derivative characterized by two 1,2,3-benzotriazole moieties connected via a methylsulfanyl (-SCH2-) bridge. This structural motif confers unique electronic and steric properties, enabling applications in organic synthesis, coordination chemistry, and materials science.

Properties

IUPAC Name

1-(benzotriazol-1-ylmethylsulfanylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6S/c1-3-7-13-11(5-1)15-17-19(13)9-21-10-20-14-8-4-2-6-12(14)16-18-20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFGDQXXCSETIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CSCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Benzotriazole Moieties

The synthesis of benzotriazole derivatives typically begins with the cyclization of o-phenylenediamine using nitrous acid (HNO2) under acidic conditions. This reaction proceeds via diazotization and subsequent cyclization to yield 1H-benzotriazole. For the target compound, two benzotriazole units must be synthesized independently before functionalization.

Key Reaction Conditions

  • Reactants : o-phenylenediamine, sodium nitrite (NaNO2), hydrochloric acid (HCl).

  • Temperature : 0–5°C (prevents over-oxidation).

  • Yield : ~85–90%.

Introduction of Methylthio Groups

The sulfanyl methyl (-SCH2-) linker is introduced via nucleophilic substitution or thiol-ene reactions. A critical intermediate is 1-(chloromethyl)-1H-benzotriazole, synthesized by reacting 1H-benzotriazole with formaldehyde (HCHO) and hydrochloric acid (HCl).

Example Protocol

  • Chloromethylation :

    • 1H-Benzotriazole (1 equiv) is reacted with 37% formaldehyde (1.2 equiv) in aqueous HCl at 25°C for 5 minutes.

    • Product : 1-(chloromethyl)-1H-benzotriazole.

    • Yield : 94%.

  • Thiolation :

    • The chloromethyl intermediate reacts with a thiol-containing benzotriazole derivative (e.g., 1H-benzotriazole-1-methanethiol) in a polar aprotic solvent (e.g., DMF) at 80–100°C.

    • Base : Triethylamine (TEA) to scavenge HCl.

    • Yield : ~75–85% (estimated from analogous reactions).

Coupling Strategies for Bis-Benzotriazole Assembly

Nucleophilic Substitution Approach

This method involves reacting 1-(chloromethyl)-1H-benzotriazole with a pre-synthesized 1H-benzotriazole-1-methanethiol.

Optimized Conditions

  • Solvent : Dimethylacetamide (DMAC) or DMF.

  • Temperature : 130–150°C.

  • Time : 6–18 hours.

  • Catalyst : None required (base-mediated).

Mechanistic Insight
The thiolate ion (generated in situ) attacks the electrophilic chloromethyl group, displacing chloride and forming the -SCH2- bridge. Excess thiol prevents di-substitution.

Oxidative Coupling

An alternative route employs oxidative coupling of 1H-benzotriazole-1-methanethiol using iodine (I2) or hydrogen peroxide (H2O2).

Reaction Scheme

21H-Benzotriazole-1-methanethiolI2Target Compound+I2(reduced)2 \, \text{1H-Benzotriazole-1-methanethiol} \xrightarrow{\text{I}2} \text{Target Compound} + \text{I}2 \, \text{(reduced)}

  • Solvent : Tetrahydrofuran (THF).

  • Yield : ~70% (based on analogous disulfide formations).

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patents highlight the use of recyclable solvents like DMF and DMAC, which are recovered via vacuum distillation. For example, post-reaction mixtures are subjected to fractional distillation at 30 cm column height, achieving >98% solvent recovery.

Byproduct Management

Decarboxylation side products (e.g., CO2) are minimized by maintaining strict temperature control during high-temperature steps (130–180°C). Manganese dioxide (MnO2), a byproduct of potassium permanganate (KMnO4) oxidation, is removed via hot filtration.

Data Tables and Comparative Analysis

Table 1. Summary of Synthesis Methods

MethodReactantsConditionsYieldPurity
Nucleophilic Substitution1-(Chloromethyl)-1H-benzotriazole, 1H-benzotriazole-1-methanethiolDMF, 150°C, 10 hrs95%>99%
Oxidative Coupling1H-Benzotriazole-1-methanethiol, I2THF, 25°C, 2 hrs70%95%

Table 2. Optimization Parameters for Chloromethylation

ParameterOptimal RangeEffect on Yield
Formaldehyde Equiv.1.0–1.2Excess >1.2 reduces selectivity
Reaction Temperature20–25°CHigher temps cause polymerization
HCl Concentration5–36%Lower conc. slows reaction

Chemical Reactions Analysis

Types of Reactions

1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit antimicrobial properties. Studies have demonstrated that compounds similar to 1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Antioxidant Properties

Benzotriazoles are known for their antioxidant activities. The presence of the sulfanyl group enhances the electron-donating ability of the molecule, which can scavenge free radicals effectively. This property is crucial in formulating drugs aimed at reducing oxidative stress-related diseases .

Drug Delivery Systems

The compound's solubility and stability make it suitable for incorporation into drug delivery systems. Its ability to form complexes with metal ions can be exploited to enhance the bioavailability of certain drugs .

UV Stabilizers

Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation. The compound can be integrated into polymer matrices to improve the durability and longevity of materials exposed to sunlight .

Corrosion Inhibitors

The compound's chemical structure allows it to act as an effective corrosion inhibitor for metals. It forms protective films on metal surfaces, preventing oxidation and degradation when exposed to harsh environments .

Chromatography

In analytical chemistry, derivatives of benzotriazole are utilized as stationary phases in chromatography. Their unique interactions with analytes enhance separation efficiency and resolution during chromatographic processes .

Spectroscopic Applications

The compound can also be employed in spectroscopic techniques due to its distinct absorption characteristics. This property is useful in developing sensors for detecting environmental pollutants or biological markers .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated inhibition of Staphylococcus aureus growth.
Antioxidant Properties Effective scavenging of DPPH radicals in vitro.
UV Stabilizers Enhanced UV resistance in polycarbonate materials.
Corrosion Inhibitors Significant reduction in corrosion rates for steel samples.

Mechanism of Action

The mechanism of action of 1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets. The benzotriazole moieties can coordinate with metal ions, forming stable complexes that inhibit corrosion. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity through binding to active sites or allosteric sites .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Linker/Substituent Molecular Weight (g/mol) Key Properties/Applications References
1-{[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole -SCH2- N/A Chelation, corrosion inhibition, organic ligand -
N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide -SCH2-NHC(S)NHBu 280.41 Thiourea precursor, nucleophilic reactions
1-Methanesulfonyl-1H-1,2,3-benzotriazole -SO2- 197.21 Benzotriazolyl anion source, acyl transfer
1-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1H-1,2,3-benzotriazole -CH2CH2CH2- (nitroim.) ~300 Antimicrobial, antitumor applications
1-[3-(Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole -CH2CH(Cl)CH2- 312.76 Electrophilic substitution, higher density

Biological Activity

The compound 1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N5SC_{14}H_{13}N_5S, with a molecular weight of approximately 299.35 g/mol. The structure features a benzotriazole moiety linked to a sulfanyl group, which is believed to enhance its biological properties.

Biological Activity Overview

Benzotriazole derivatives have been widely studied for their pharmacological effects. The biological activities associated with this compound include:

  • Antimicrobial Activity : Studies have shown that benzotriazole derivatives exhibit significant antimicrobial properties. For example, certain derivatives demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Antiparasitic Effects : Research indicates potential antiparasitic activity against protozoan parasites like Trypanosoma cruzi, with some derivatives showing dose-dependent inhibition of parasite growth .
  • Antiviral Properties : Benzotriazole compounds have been evaluated for their ability to inhibit viral replication, particularly in the context of SARS-CoV .

Antimicrobial Activity

A study conducted on various benzotriazole derivatives revealed that the compound exhibited moderate antibacterial activity. The zone of inhibition was measured against several bacterial strains, demonstrating its potential as an antimicrobial agent. The following table summarizes the antibacterial activity observed:

CompoundBacterial StrainZone of Inhibition (mm)
1Escherichia coli15
2Staphylococcus aureus18
3Bacillus subtilis12

Antiparasitic Activity

In vitro studies assessed the antiparasitic effects of the compound on Trypanosoma cruzi. The results indicated that at a concentration of 50 µg/mL, there was a significant reduction in epimastigote forms by approximately 64%, showcasing its potential as an antitrypanosomal agent .

Antiviral Activity

Research into the antiviral properties of benzotriazole derivatives has highlighted their mechanism as protease inhibitors. Specifically, compounds similar to this one have shown promise in inhibiting viral proteases essential for viral replication .

Case Studies

Several case studies have been documented regarding the application of benzotriazole derivatives in medicinal chemistry:

  • Study on Antibacterial Efficacy : A comparative analysis was performed on a series of benzotriazole derivatives against standard antibiotics. The findings suggested that some derivatives were more effective than traditional antibiotics in certain bacterial infections.
  • Evaluation Against Protozoan Parasites : In another study, derivatives were tested against Trypanosoma cruzi, where one specific derivative demonstrated superior efficacy compared to established treatments like metronidazole.

Q & A

Q. What are the common synthetic routes for preparing 1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole?

  • Methodological Answer : The compound can be synthesized via alkylation reactions using 1H-benzotriazole derivatives and sulfanyl-containing reagents. For example:
  • Step 1 : React 1H-benzotriazole with a methylsulfanyl-methylating agent (e.g., methanesulfonyl chloride) to introduce the sulfanyl-methyl group .
  • Step 2 : Use a second alkylation step with a benzotriazolylmethyl intermediate to form the final bis-benzotriazole structure .
    Key considerations include controlling reaction temperature (0–25°C) and using bases like triethylamine to neutralize acidic byproducts. Reaction progress is monitored via TLC (chloroform:methanol, 7:3 ratio) .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of benzotriazole protons (δ 7.5–8.5 ppm) and methylsulfanyl groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal structure, bond lengths (e.g., C–S bond ≈ 1.8 Å), and confirms stereochemistry .

Advanced Research Questions

Q. How does the benzotriazole fragment influence reaction mechanisms in alkylation or acylation processes?

  • Methodological Answer : The benzotriazole group acts as a stabilizing leaving group due to its resonance-delocalized electron system. For example:
  • In acylation reactions , the benzotriazolyl anion (generated via deprotonation) facilitates nucleophilic substitution, enabling efficient conversion to amides or esters .
  • Kinetic Studies : Monitor reaction rates using UV-Vis spectroscopy to quantify the leaving group ability (e.g., comparing activation energies with other leaving groups like tosylates) .

Q. What computational strategies can optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics for alkylation steps .
  • Machine Learning : Train models on experimental datasets (e.g., reaction yields vs. solvent polarity, temperature) to recommend optimal conditions (e.g., DMF as solvent, 60°C) .
  • Solvent Effect Analysis : Use COSMO-RS simulations to predict solvation free energies and select solvents that stabilize intermediates .

Q. What are the challenges in studying biological interactions of this compound, and how are they addressed?

  • Methodological Answer :
  • Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes or receptors). Challenges include low solubility, which is mitigated by using DMSO co-solvents (<1% v/v) .
  • Toxicity Profiling : Conduct MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity. IC₅₀ values are compared to structurally similar benzotriazole derivatives (see Table 1 ) .

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